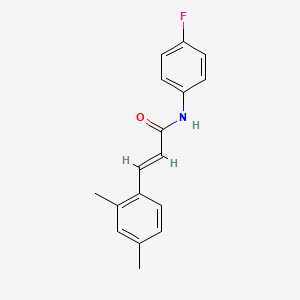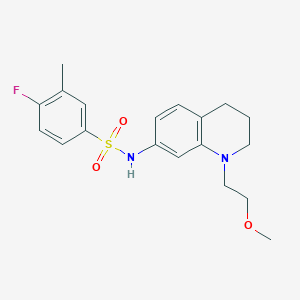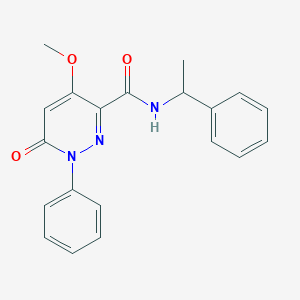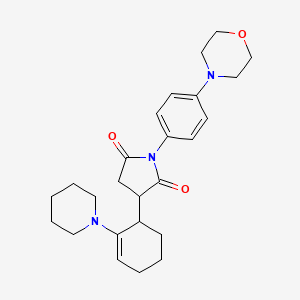
3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethylphenyl)-N-(4-fluorophenyl)acrylamide (DMFPA) is a synthetic compound that has been studied extensively for its potential applications in scientific research and industrial processes. This compound is a derivative of acrylamide, a monomer used in the production of polyacrylamide gels. DMFPA is a versatile compound which has a wide range of properties, making it an ideal candidate for use in a variety of applications.
Scientific Research Applications
Fluorography in Polyacrylamide Gels
- A study by Bonner and Laskey (1974) describes a method for detecting tritium in polyacrylamide gels using scintillation autography (fluorography), which may involve compounds similar to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide. This method is highly sensitive and efficient for detecting β-particles from tritium, making it a valuable tool in protein and nucleic acid analysis (Bonner & Laskey, 1974).
Quantitative Analysis of Tryptophanyl Residues
- Acrylamide, a component related to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide, has been used in research by Eftink and Ghiron (1976) for the quenching of tryptophanyl fluorescence in proteins. This method aids in determining the exposure level of tryptophan residues, providing insights into protein structure and conformational changes (Eftink & Ghiron, 1976).
Self-Assembled Aggregates for Hydrophilic Compound Recognition
- Research by Sawada et al. (2000) on self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer highlights the potential for selective recognition of hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer specific compounds from aqueous solutions to organic media, suggesting possible applications in chemical separation and analysis (Sawada et al., 2000).
Electrochromic and Electrofluorescent Dual-Switching Polyamide
- A study by Sun et al. (2016) on electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide, shows these materials possess reversible electrochromic and electrofluorescent properties. This dual-switching capability makes them suitable for advanced material applications such as smart windows or displays (Sun et al., 2016).
Anodic Electrochromic Aromatic Polyamides
- Research by Liou and Chang (2008) involves the synthesis of polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, which are related to the structure of 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide. These polyamides exhibit high glass transition temperatures and stable electrochromic properties, suggesting their use in electronic and optical devices (Liou & Chang, 2008).
Fullerene Arrangement on Polymer Surfaces
- A study by Sawada et al. (2003) demonstrates the use of fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide polymers for arranging fullerenes on surfaces, such as poly(methyl methacrylate). This research suggests potential applications in the modification of polymer surfaces for advanced material technologies (Sawada et al., 2003).
Luminol Chemiluminescence Enhancement
- Research conducted by Sawada et al. (2000) shows that fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl) acrylamide oligomer can selectively stimulate chemiluminescence of luminol, enhancing its light emission yield. This finding could have implications in analytical chemistry, particularly in sensitive detection methods (Sawada et al., 2000).
properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKCLWSBMCMBX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)